N-tert-butylnaphthalene-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMPRKWMQTLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357605 | |
| Record name | N-tert-butylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53463-11-9 | |
| Record name | N-tert-butylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for N Tert Butylnaphthalene 1 Carboxamide and Analogues
Established Synthetic Pathways to Naphthalene-1-carboxamide Scaffolds
Conventional synthesis of naphthalene-1-carboxamides, including the N-tert-butyl derivative, typically relies on well-established amidation procedures. These methods involve the reaction of a naphthalene-1-carboxylic acid derivative with an appropriate amine.
The most direct route to a carboxamide is the condensation of a carboxylic acid with an amine. For N-tert-butylnaphthalene-1-carboxamide, this involves reacting naphthalene-1-carboxylic acid with tert-butylamine. However, the direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting naphthalene-1-carbonyl chloride is then reacted with tert-butylamine, often in the presence of a base to neutralize the HCl byproduct.
Alternatively, peptide coupling reagents are widely used to facilitate the amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid, enabling its reaction with the amine. nih.gov This approach is common in the synthesis of various carboxamide derivatives. The general mechanism for acid-catalyzed amidation involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the amine. youtube.com
The N-tert-butyl group is a key structural feature, and its introduction can be accomplished through several specialized methods beyond direct amidation with the sterically hindered tert-butylamine. nih.gov
One significant method is the Ritter reaction. This reaction involves the treatment of a nitrile with a source of a stable carbocation, such as a tertiary alcohol or alkene in the presence of a strong acid. For the synthesis of N-tert-butyl amides, this typically involves reacting a nitrile with di-tert-butyl dicarbonate (B1257347) catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)₂). researchgate.net This method provides excellent yields for a variety of N-tert-butyl amides under solvent-free conditions at room temperature. researchgate.net Another novel approach uses tert-butyl nitrite (B80452) (TBN) as a source for the tert-butyl group, reacting with nitriles and water under mild, metal- and acid-free conditions to form N-tert-butyl amides. rsc.org
The N-tert-butoxycarbonyl (Boc) group, which is structurally related, is commonly introduced using di-tert-butyl dicarbonate, often under catalyst-free conditions in a water-acetone mixture, to protect amine groups. nih.gov While this is a protection strategy, the underlying reactivity showcases methods for attaching tert-butyl-containing functionalities.
Table 1: Selected Examples of Ritter Reaction for N-tert-butyl Amide Synthesis
| Nitrile Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Benzonitrile | Cu(OTf)₂ | 89 | researchgate.net |
| 3-Methylbenzonitrile | Cu(OTf)₂ | 82 | researchgate.net |
| 3-Fluorobenzonitrile | Cu(OTf)₂ | 84 | researchgate.net |
| Cyclopentanecarbonitrile | Cu(OTf)₂ | 83 | researchgate.net |
Creating chiral analogues of naphthalene (B1677914) carboxamides with high stereoselectivity is a significant challenge in synthetic chemistry. Such approaches are critical when the target molecule has specific stereochemical requirements for its intended application. Stereoselectivity can be introduced by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For naphthalene-based structures, stereoselective synthesis has been explored, for instance, in the creation of disubstituted naphthalene-1,2-oxides. dntb.gov.ua In the context of carboxamides, if the naphthalene core or the N-alkyl substituent contains a chiral center, stereoselective methods are necessary to control the final product's configuration. The use of chiral binaphthyl-based ligands in combination with metal catalysts has shown promise in inducing enantioselectivity in various oxidative transformations, a principle that can be extended to the synthesis of chiral naphthalene derivatives. cardiff.ac.uk For example, chiral hypervalent iodine reagents derived from [1,1'-binaphthalene]-2,2'-dicarboxylic acid have been developed for stereoselective reactions. cardiff.ac.uk While achieving high enantiomeric excess can be challenging due to factors like rapid ligand exchange or hydrolysis, these methods represent the forefront of stereoselective synthesis in this area. cardiff.ac.ukacs.org
Advanced Synthetic Strategies
Modern organic synthesis seeks to improve efficiency, atom economy, and environmental friendliness. Advanced strategies like multicomponent reactions and metal-catalyzed couplings are increasingly applied to the synthesis of complex molecules like naphthalene carboxamides.
Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com This approach offers significant advantages by reducing the number of purification steps, saving time, and minimizing waste. mdpi.com
The synthesis of naphthalene skeletons can be achieved through MCRs. For instance, a three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes can produce naphthalene derivatives through a cascade of reactions involving an isoindole intermediate. researchgate.net Another approach involves the reaction of benzynes with α-cyano-β-alkylenones to afford polysubstituted naphthalenes. researchgate.net While not directly yielding this compound, these MCRs provide the core naphthalene structure, which can then be functionalized in subsequent steps to introduce the desired carboxamide group.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly valuable for building the naphthalene scaffold or for functionalizing a pre-existing naphthalene ring. nih.gov
For example, a bromo-naphthalene precursor can be elaborated into a diverse library of compounds using various palladium-catalyzed cross-coupling reactions. nih.gov This strategy allows for the late-stage introduction of different functional groups onto the naphthalene core. Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of phosphinecarboxamides from phosphine (B1218219) chlorides and isocyanates, demonstrating the utility of transition metals in forming amide-like structures. acs.org These catalytic systems offer versatile routes to complex naphthalene-based molecules and their analogues.
Green Chemistry Principles in Naphthalene Carboxamide Synthesis
The synthesis of this compound and its analogues traditionally involves the coupling of a naphthalene-1-carboxylic acid derivative with tert-butylamine. This process often relies on coupling agents and organic solvents that are now considered hazardous to health and the environment. researchgate.net The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to mitigate this impact, focusing on reducing waste and utilizing safer substances. researchgate.netrsc.org
Key strategies in the greener synthesis of naphthalene carboxamides include solvent replacement and the use of advanced catalytic systems. Conventional solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are being replaced with more sustainable alternatives. researchgate.netrsc.orgrsc.org These greener solvents are often derived from biomass or are neoteric solvents like ionic liquids and deep eutectic solvents (DESs). bohrium.comnsf.gov The ideal, though not always practical, approach from an environmental perspective is to conduct reactions without any solvent. nsf.gov
Several biomass-derived organic solvents have emerged as viable alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from furfural (B47365) or levulinic acid, has been successfully used in amide synthesis. bohrium.comnsf.gov Other examples include dihydrolevoglucosenone (Cyrene), γ-valerolactone (GVL), and p-cymene. bohrium.comnsf.gov Water, once underestimated, is also being explored as a green and sustainable medium for amide bond formation. nsf.gov
Catalytic methods also play a crucial role in greener synthesis. The use of efficient catalysts can reduce energy consumption and improve atom economy. For the synthesis of precursors like naphthalenecarboxylic acids, palladium acetate (B1210297) in the presence of an oxidizing agent has been used for the direct carboxylation of naphthalene. researchgate.net Iron catalysts have also been employed in the synthesis of alkyl naphthalenecarboxylates from naphthalene, alcohols, and carbon tetrachloride. researchgate.net For the amide formation step itself, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for the synthesis of N-tert-butyl amides under solvent-free conditions. researchgate.net
| Solvent Class | Traditional Solvents | Greener Alternatives | Key Advantages of Alternatives |
|---|---|---|---|
| Aprotic Dipolar | DMF, NMP, DMAc | N-Butylpyrrolidinone (NBP), Propylene Carbonate | Lower toxicity, better biodegradability. bohrium.com |
| Chlorinated | DCM, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower environmental impact. researchgate.netbohrium.com |
| Ethereal | Dioxane, THF | Cyclopentyl methyl ether (CPME) | Higher boiling point, greater stability to peroxide formation. researchgate.net |
| Biomass-Derived | N/A | Cyrene, γ-Valerolactone (GVL), p-Cymene | Renewable feedstock, often biodegradable. bohrium.comnsf.gov |
| Neoteric | N/A | Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Low volatility, tunable properties, potential for recyclability. bohrium.comnsf.gov |
| Protic | Methanol, Ethanol | Water | Abundant, non-toxic, safe. nsf.gov |
Derivatization Strategies for Functionalization and Research Probes
The this compound scaffold can be strategically modified to create research tools for various scientific investigations. Derivatization allows for the introduction of specific functionalities that can enhance the molecule's utility in analytical chemistry and chemical biology.
Chemical Modification for Enhanced Detectability in Analytical Research
To improve the detection and quantification of this compound in complex matrices, its structure can be altered to introduce moieties that are highly responsive to specific analytical techniques. The naphthalene ring itself provides intrinsic UV absorbance, but this can be enhanced, or new detection modalities can be introduced.
Fluorescence Tagging: The inherent fluorescence of the naphthalene moiety can be modulated or enhanced. Naphthalene derivatives are known to be excellent fluorescent probes. mdpi.com Introducing specific functional groups onto the naphthalene ring can shift and intensify its fluorescence emission, allowing for highly sensitive detection using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). mdpi.comnih.gov Derivatization reagents that react with potential functional groups on an analogue (e.g., a hydroxyl or amino group introduced on the naphthalene ring) can attach a highly fluorescent tag.
Mass Spectrometry (MS) Enhancement: For analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), derivatization can improve ionization efficiency and chromatographic behavior. Silylation is a common technique for modifying amides and other functional groups. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) can be used to modify the amide proton, increasing volatility for GC-MS analysis. researchgate.net For LC-MS, derivatization can introduce a permanently charged group or a group that is easily ionizable, enhancing sensitivity in the mass spectrometer. nih.gov For example, tert-butyldiphenylsilyl (TBDPS) derivatization has been used to improve HPLC analysis with both UV and mass spectral detection for various polar compounds. researchgate.net
| Derivatization Strategy | Reagent Class | Example Reagent | Target Functional Group | Analytical Enhancement |
|---|---|---|---|---|
| Silylation | Silylating Agents | BSTFA, MTBSTFA | Amide N-H, Hydroxyls, Amines | Increases volatility and thermal stability for GC-MS. researchgate.net |
| Fluorescence Labeling | Fluorogenic Reagents | Fluorescamine, Dansyl Chloride | Primary Amines (on an analogue) | Adds a highly fluorescent tag for HPLC-FLD detection. nih.gov |
| UV-Vis Tagging | Chromophoric Reagents | p-Toluidine | Carboxylic Acids (on an analogue) | Introduces a strong UV-absorbing group for HPLC-UV detection. nih.gov |
| Acylation | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amines, Hydroxyls | Improves chromatographic properties and detector response. |
Introduction of Affinity Tags for Target Identification Studies
To investigate the biological targets and mechanism of action of this compound analogues, affinity tags can be incorporated into their structure. These tags allow for the selective isolation of the molecule along with its binding partners from complex biological samples.
Affinity Tags: Commonly used affinity tags include biotin (B1667282) and epitope tags (e.g., FLAG or His-tags). nih.govresearchgate.net Biotin is a popular choice due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins, which can be immobilized on a solid support for affinity purification. nih.gov An analogue of this compound could be synthesized with a linker arm attached to the naphthalene ring, terminating in a reactive group for conjugation with a biotin derivative.
Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying direct binding partners. nih.gov This method involves incorporating a photoreactive moiety, such as a diazirine, into the structure of the probe molecule. Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group to form a covalent bond with the target. nih.gov The probe also typically includes a reporter tag, like biotin or a fluorescent dye, for subsequent detection and isolation of the covalently cross-linked protein-probe complex. nih.gov For this compound, a diazirine group could be incorporated onto the naphthalene ring to create a photoaffinity probe.
| Tag Type | Example | Principle of Use | Application in Target ID |
|---|---|---|---|
| Affinity Tag | Biotin | Extremely high-affinity binding to immobilized avidin or streptavidin. nih.gov | "Pull-down" experiments to isolate the probe and its binding partners from cell lysates. |
| Epitope Tag | FLAG-tag, HA-tag, His-tag | Recognized by specific, high-affinity antibodies or metal-ion resins (for His-tag). nih.govresearchgate.net | Immunoprecipitation of the probe-target complex. His-tags allow for purification via immobilized metal affinity chromatography (IMAC). researchgate.net |
| Photo-reactive Group | Phenyl azide, Diazirine | Forms a reactive species upon UV irradiation, leading to covalent bond formation with nearby molecules. nih.gov | Permanently links the probe to its direct binding target, enabling unambiguous identification after isolation. |
| Reporter Tag | Fluorophore (e.g., Fluorescein, Rhodamine), Radioisotope (e.g., ³H, ¹²⁵I) | Provides a detectable signal for visualization and quantification. nih.gov | Used in conjunction with affinity or photoaffinity tags to track the probe during isolation and to visualize the labeled target (e.g., in-gel fluorescence). |
Iv. Biological Evaluation and Pharmacological Profiling
In Vivo Pharmacological Evaluation in Preclinical Models
Translational Research from Preclinical Findings
No preclinical findings for N-tert-butylnaphthalene-1-carboxamide have been identified in the searched scientific literature. Consequently, there is no data on translational research for this specific compound.
Mechanistic Studies of Biological Action
Investigation of Molecular Mechanisms of Action
There are no available studies investigating the molecular mechanisms of action of this compound.
Identification of Downstream Signaling Pathways
Due to the absence of research on its molecular mechanism, no downstream signaling pathways affected by this compound have been identified.
V. Target Identification and Deconvolution Strategies
Methodologies for Molecular Target Identification
Identifying the specific protein or pathway a small molecule interacts with to elicit a phenotypic response requires a sophisticated and often integrated toolkit. These methods can be broadly categorized into affinity-based, label-free, and genetic approaches, each with unique advantages and limitations.
Affinity-based proteomic techniques are foundational in target identification and rely on the specific, high-affinity interaction between a small molecule and its protein target. mdpi.com These methods typically involve chemically modifying the compound of interest (the "bait") to incorporate a tag, such as biotin (B1667282) or an alkyne group, which allows for its capture along with its binding partners.
The general workflow involves immobilizing the tagged compound on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a complex biological sample, such as a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. ebi.ac.ukuniurb.it
Key affinity-based methods include:
Affinity Chromatography/Pulldown Assays: This is the most direct approach where a tagged small molecule is used to capture its targets from a proteome. uniurb.it
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active sites of a specific enzyme family. It is particularly useful for identifying targets within large enzyme classes. uniurb.it
The success of these methods hinges on the ability to synthesize a chemical probe that retains the biological activity of the parent compound. nih.gov
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | A tagged "bait" molecule is immobilized to capture interacting "prey" proteins from a lysate. | Direct identification of binding partners; well-established methodology. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of an entire enzyme family. | Can identify targets in their native cellular context; provides information on enzyme activity. | Limited to specific enzyme classes with suitable reactive probes; requires a covalent interaction. |
To overcome the limitations of modifying a small molecule, several label-free methods have been developed. nih.gov These techniques detect the interaction between an unmodified compound and its target by measuring changes in the biophysical properties of the protein. nih.gov
Prominent label-free strategies include:
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov Changes in protein stability upon drug treatment can be detected by analyzing protein levels via mass spectrometry. nih.gov
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This approach exploits the phenomenon of ligand-induced thermal stabilization. nih.gov Proteins are more resistant to heat-induced denaturation when bound to a ligand. By heating cell lysates or intact cells to various temperatures in the presence or absence of a drug and then quantifying the remaining soluble proteins, researchers can identify which proteins were stabilized by the compound. nih.gov
| Method | Principle | Advantages | Disadvantages |
| DARTS | Ligand binding alters a protein's susceptibility to protease digestion. | Does not require compound modification; applicable to various compounds and cell lysates. | May not detect interactions that do not confer protease resistance; can be less sensitive for low-abundance proteins. nih.gov |
| CETSA / TPP | Ligand binding increases the thermal stability of a target protein, protecting it from heat-induced aggregation. | Can be used in intact cells, providing physiological relevance; no modification needed. | Not all ligand-binding events result in a significant thermal shift; requires specialized equipment. |
Genetic and genomic strategies identify targets by observing how genetic perturbations affect the cellular response to a compound. These unbiased, high-throughput methods can reveal not only direct targets but also the pathways in which they function.
Common approaches include:
CRISPR-Based Screening: Using genome-wide CRISPR libraries (for knockout, activation, or interference), researchers can identify genes whose loss or overexpression confers resistance or sensitivity to a compound. For example, a screen could positively select for cells that survive drug treatment because the gene for the drug's target has been knocked out.
RNA Interference (RNAi) Screening: Similar to CRISPR screens, RNAi libraries can be used to systematically knock down gene expression to find genes that modulate a drug's effect.
Overexpression Screens: Libraries of cDNAs can be used to identify genes that, when overexpressed, lead to drug resistance, often by titrating the drug away from its intended target or by activating a compensatory pathway.
These genetic methods provide a powerful functional link between a gene and a compound's activity, helping to build a strong case for target validation.
Elucidation of Specific Targets for N-tert-butylnaphthalene-1-carboxamide and Analogues
A thorough review of published scientific literature and biomedical databases was conducted to identify specific molecular targets validated for this compound and its structural analogues, with a focus on the Dopamine (B1211576) D3 receptor and the RORγ nuclear receptor as requested.
The Dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic areas of the brain and is a significant target for neuropsychiatric disorders. mdpi.com Antagonists and partial agonists of the D3R have been investigated for their therapeutic potential in conditions like addiction and schizophrenia.
Despite extensive searching, no specific experimental data, such as binding affinities (Kᵢ), potency values (IC₅₀/EC₅₀), or functional assay results, could be found in the public scientific literature to confirm or validate the interaction of this compound or its close analogues with the Dopamine D3 receptor. While naphthalene-containing scaffolds exist in D3R ligand research, specific validation for this particular compound is not documented in available sources.
The Retinoid-related orphan receptor gamma (RORγ or RORc) is a nuclear receptor that plays a crucial role in the development of T helper 17 (Tн17) cells and is a key target for autoimmune and inflammatory diseases.
As with the Dopamine D3 receptor, a comprehensive search of scientific literature and databases did not yield any studies that have identified or validated this compound or its analogues as modulators (agonists or antagonists) of the RORγ nuclear receptor. The target has been explored with other chemical scaffolds, but a direct link to this specific compound is not present in the accessible research literature.
Novel Target Discovery for Broad-Spectrum Activities
Information regarding novel target discovery for broad-spectrum activities of this compound is not available in the public domain based on the conducted search. Research on the biological targets and mechanisms of action for this specific chemical entity has not been identified.
Computational and Structural Investigations of this compound Remain Largely Undocumented in Publicly Available Research
Consequently, a detailed discussion on its molecular docking, ligand-protein interaction analysis, molecular dynamics simulations, and quantum chemical calculations, as outlined in the requested article structure, cannot be provided based on the current body of scientific literature. Information regarding its binding mode predictions, active site characterization, structure-activity relationships, conformational dynamics, solvent effects, binding thermodynamics, and mechanistic insights from quantum chemical calculations is not documented for this compound itself.
Further research and publication in peer-reviewed scientific journals are necessary to enable a thorough and accurate description of the computational and structural properties of this compound. Without such dedicated studies, any discussion on these specific topics would be speculative and would not meet the required standards of scientific accuracy.
Vi. Computational Chemistry and Structural Biology Investigations
Chemoinformatics and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, chemoinformatics and ligand-based drug design methods become essential. dovepress.comdergipark.org.tr These approaches leverage the information from known active molecules to build models that can predict the activity of new, untested compounds.
A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for biological activity. dergipark.org.tr For N-tert-butylnaphthalene-1-carboxamide, a pharmacophore model could be constructed based on its key chemical features:
Aromatic Ring (from the naphthalene (B1677914) moiety)
Hydrogen Bond Acceptor (the carbonyl oxygen)
Hydrogen Bond Donor (the amide N-H)
Hydrophobic Group (the bulky tert-butyl group)
Such a model, once developed and validated, can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features—a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of diverse chemical scaffolds that have a high probability of exhibiting the desired biological activity, prioritizing them for synthesis and experimental testing. Studies on other carboxamide-containing compounds have successfully used this approach to identify novel inhibitors for various protein targets. mdpi.comnih.gov
| Pharmacophoric Feature | Corresponding Structural Element in this compound | Potential Role in Molecular Recognition |
| Aromatic Ring | Naphthalene Ring System | π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor. |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms hydrogen bonds with acceptor groups (e.g., C=O, N) in a receptor. |
| Hydrophobic Group | Tert-butyl Group | Occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces. |
This table outlines the hypothetical pharmacophoric features of this compound.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net To perform a QSAR study involving this compound, a dataset of structurally similar analogues with measured biological activities would be required.
The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates a combination of these descriptors to the observed activity. researchgate.netnih.gov
A well-validated QSAR model can be highly predictive, enabling researchers to:
Estimate the activity of newly designed, unsynthesized compounds.
Identify which structural features are most important for enhancing or diminishing activity.
Guide the design of more potent analogues by optimizing the key descriptors identified in the model.
While no specific QSAR studies on this compound have been published, research on other naphthalene carboxamides and related structures has demonstrated the utility of this approach in drug discovery. researchgate.netnih.gov
Vii. Future Directions and Research Perspectives
Development of Next-Generation Naphthalene (B1677914) Carboxamide Analogues
The future of naphthalene carboxamide research is intrinsically linked to the design and synthesis of next-generation analogues. The primary goal is to enhance therapeutic efficacy, improve selectivity, and overcome potential resistance mechanisms. This involves a multi-pronged approach focused on strategic chemical modifications.
Researchers are exploring the synthesis of extensive analogue libraries based on the core naphthalene carboxamide structure. By systematically altering substituents on the naphthalene ring and modifying the carboxamide group, scientists aim to fine-tune the molecule's pharmacological properties. For instance, replacing certain functional groups can improve specificity for a biological target while retaining or enhancing potency. nih.gov The introduction of different steric and electronic properties, such as altering a morpholine (B109124) ring to change hydrophilic characteristics, can provide insights into the importance of hydrogen bonding for bioactivity.
Furthermore, the development of novel synthetic methodologies is crucial for creating chemical diversity. Advanced techniques, such as visible-light-driven photoredox catalysis, offer pathways to construct complex polycyclic structures under mild conditions, potentially leading to the discovery of entirely new classes of naphthalene-based compounds with unique therapeutic profiles. acs.org This includes exploring different reaction types like Claisen-Schmidt reactions, Heck coupling, and Suzuki-Miyaura coupling to generate diverse derivatives. nih.gov The overarching strategy is to build upon existing structures to improve upon parameters like metabolic stability and pharmacological activity. nih.gov
| Strategy | Objective | Example Approach |
| Analogue Library Synthesis | Improve potency and selectivity | Systematically replace halogen atoms with amide functionalities to enhance target specificity. nih.gov |
| Steric & Electronic Modification | Optimize target binding and pharmacokinetics | Alter ring systems (e.g., morpholine ring) to modify hydrophilicity and hydrogen bond acceptance. |
| Novel Synthetic Methods | Access novel chemical space and complex scaffolds | Employ photoredox catalysis for [4+2] cycloaddition reactions to create unique tetralone derivatives. acs.org |
| Bioisosteric Replacement | Enhance metabolic stability and retain activity | Use the naphthalene ring as a surrogate for other aromatic systems, like a benzene (B151609) or quinoxaline (B1680401) ring. nih.govnih.gov |
Exploration of Novel Therapeutic Indications
While initial research may focus on a specific disease, the structural motifs of naphthalene carboxamides suggest their potential applicability across a range of therapeutic areas. A significant future direction is the systematic exploration of novel indications beyond their primary targets.
This exploration is often driven by identifying new biological pathways that can be modulated by these compounds. For example, some naphthalene-based compounds are being investigated for their ability to disrupt cancer cell metabolism, a hallmark of many cancers known as the Warburg effect. nih.gov By targeting key proteins in these alternative pathways, such as VEGFR-2 or members of the PIM kinase family, researchers can unlock new treatment paradigms for various cancers. nih.govfrontiersin.org
The process involves screening diverse naphthalene carboxamide derivatives against a wide array of biological targets, including different protein kinases, phosphatases, and other enzymes implicated in disease. nih.govacs.org For instance, some naphthalene derivatives have shown potential as inhibitors of JAK2, a key protein in certain cancers. nih.gov This broad-based screening, combined with molecular docking studies, can identify unexpected "hits" that can then be optimized for a new therapeutic purpose. nih.gov This strategy of drug repurposing or repositioning can accelerate the drug development process by finding new uses for compounds with already established safety profiles.
Integration of Multi-Omics Data for Comprehensive Understanding
To fully grasp the biological impact of N-tert-butylnaphthalene-1-carboxamide and its analogues, future research will increasingly rely on the integration of multi-omics data. gd3services.com This approach combines data from different biomolecular levels—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a holistic view of how the compound affects cellular systems. aacrjournals.org
The primary goal of multi-omics integration is to move beyond a single target and understand the compound's entire mechanism of action, including off-target effects and downstream signaling cascades. aacrjournals.org By using techniques like matrix factorization and machine learning, researchers can analyze these large, complex datasets to identify patterns and correlations between different omic layers. pharmafeatures.com This can reveal, for example, how inhibiting a specific kinase with a naphthalene carboxamide derivative leads to changes in gene expression, protein levels, and metabolic pathways. nih.gov
This comprehensive understanding has several practical applications:
Biomarker Discovery: Identifying molecular signatures (e.g., specific gene expression patterns or protein levels) that correlate with a response to the drug. nih.govnih.gov These biomarkers can then be used in clinical trials to select patients who are most likely to benefit from the treatment.
Mechanism Elucidation: Uncovering the complex biological networks affected by the drug, providing deeper insights into its therapeutic effects and potential side effects. gd3services.com
Patient Stratification: Grouping patients based on their molecular profiles to enable more personalized and precise treatment strategies. nih.gov
The use of specialized R packages and analytical platforms like mixOmics is facilitating this type of complex data integration, making it a powerful tool for future drug development. anilocus.com
Advanced Preclinical Development and Translational Studies
Bridging the gap between laboratory discovery and clinical application requires sophisticated preclinical models and robust translational research. frontiersin.org Future development of naphthalene carboxamides will leverage advanced models that more accurately mimic human disease, improving the prediction of clinical outcomes. nih.govnih.gov
A major shift in preclinical research is the move from traditional two-dimensional (2D) cell cultures to more physiologically relevant systems:
Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. gd3services.com PDX models maintain the genetic and histological characteristics of the original tumor, making them a more accurate platform for evaluating drug efficacy than standard cell-line xenografts. aacrjournals.orgnih.gov They are increasingly used to conduct preclinical trials that can inform patient selection and biomarker discovery. aacrjournals.org
Organoids: These are three-dimensional (3D) "mini-organs" grown in a lab from patient stem cells or tumor tissue. nih.gov Organoids recapitulate the complex structure and cellular heterogeneity of human tumors, offering a powerful platform for high-throughput drug screening and personalized medicine. nih.govselectscience.net They can be used to test a drug's effectiveness on a specific patient's tumor before the treatment is administered. selectscience.net
Translational studies will focus on identifying and validating biomarkers that can predict patient response. nih.gov For kinase inhibitors, this involves correlating drug response with the mutational status of specific oncogenes or the expression levels of key proteins. nih.gov For example, a translational biomarker like Thymidine Kinase 1 (TK1) can be measured in body fluids to monitor cell proliferation and therapeutic response throughout the treatment process. youtube.com These advanced models and translational strategies are essential for de-risking drug development and ensuring that promising compounds like this compound have the best chance of success in the clinic. frontiersin.orgyoutube.com
| Preclinical Model/Strategy | Description | Key Advantage |
| Patient-Derived Xenografts (PDX) | Implantation of a patient's tumor tissue into an immunodeficient mouse. nih.gov | Retains the molecular and histological features of the original human tumor, improving predictive accuracy of drug response. aacrjournals.orgnih.gov |
| Organoids | 3D "mini-organs" grown in vitro from patient-derived stem cells or tissues. nih.gov | Recapitulates the heterogeneity and architecture of human tumors, enabling personalized drug screening. nih.govselectscience.net |
| Translational Biomarkers | Molecular indicators (e.g., gene mutations, protein levels) used to predict drug efficacy. nih.gov | Allows for patient stratification and monitoring of treatment response, leading to more precise therapies. nih.govyoutube.com |
Application of Artificial Intelligence and Machine Learning in Naphthalene Carboxamide Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs, including naphthalene carboxamide analogues. These computational tools can analyze vast datasets to accelerate research, reduce costs, and improve the success rate of drug development. mdpi.com
Key applications of AI/ML in this field include:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel drug targets that could be modulated by naphthalene carboxamides. nih.gov
Virtual Screening and De Novo Design: ML models can rapidly screen massive virtual libraries of chemical compounds to identify those with the highest probability of being active against a specific target. selectscience.net Furthermore, generative AI models can design entirely new molecules (de novo design) with optimized properties from scratch. mdpi.com
Prediction of Physicochemical Properties: AI can predict crucial drug properties such as solubility, toxicity, and bioavailability early in the discovery process. nih.gov This allows researchers to prioritize compounds with a higher likelihood of success, reducing time-consuming and expensive laboratory experiments.
Analysis of Multi-Omics Data: As mentioned previously, AI is a critical tool for integrating and interpreting complex multi-omics datasets to uncover novel biological insights and identify predictive biomarkers. nih.gov
By automating and enhancing data analysis, pattern recognition, and predictive modeling, AI and ML streamline the entire drug discovery pipeline, from initial concept to preclinical candidate selection. selectscience.netoncodaily.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-tert-butylnaphthalene-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with tert-butylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents. Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., DMF or THF), and purification via column chromatography. Parallel monitoring via TLC or HPLC ensures intermediate stability and product purity . For tert-butyl group stability, avoid strong acidic conditions to prevent cleavage .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm tert-butyl proton environments (δ ~1.2–1.4 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). FT-IR confirms the amide C=O stretch (~1640–1680 cm).
- Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) for resolving steric effects of the tert-butyl group. High-resolution data collection (Cu-Kα radiation, 100 K) minimizes thermal motion artifacts. Refinement with SHELXL ensures accurate bond-length validation .
Q. What in vitro models are suitable for preliminary toxicological screening of naphthalene carboxamide derivatives?
- Methodological Answer : Use hepatic cell lines (e.g., HepG2) for metabolic toxicity assays, assessing viability via MTT/WST-1 assays. Include cytochrome P450 inhibition studies (CYP3A4/2D6) to evaluate metabolic interference. Follow OECD guidelines for acute toxicity (e.g., OECD 423) and prioritize Ames tests for mutagenicity. Cross-reference data with PubChem Toxicity databases for comparative analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of naphthalene carboxamide derivatives across studies?
- Methodological Answer : Conduct meta-analyses using systematic review protocols (e.g., PRISMA) to aggregate data from PubMed, TOXCENTER, and NIH RePORTER. Apply mixed-methods triangulation: validate in vitro findings with in vivo models (rodent pharmacokinetics) and computational docking (e.g., AutoDock Vina). Address variability by standardizing assay conditions (e.g., cell passage number, solvent controls) and reporting EC/IC with 95% confidence intervals .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Synthetic Modifications : Systematically vary substituents on the naphthalene ring (e.g., halogenation at C-2/C-4) and tert-butyl group (e.g., cyclopropyl analogs).
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and binding affinities. Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability .
- Biological Testing : Prioritize high-throughput screening (HTS) against target enzymes (e.g., kinases) with dose-response curves. Compare IC values of analogs to identify critical substituents .
Q. What methodological considerations are critical when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow chemistry for improved yield and safety. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery.
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water) for >98% purity. Validate scalability via DoE (Design of Experiments) to identify critical process parameters (CPPs) .
Q. How can computational tools predict the environmental persistence of this compound?
- Methodological Answer : Apply EPI Suite (EPA) to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Molecular docking with soil enzyme models (e.g., laccase) predicts degradation pathways. Combine with experimental soil column studies to validate half-life (t) under varying pH/temperature conditions .
Data Management & Literature Review
Q. What systematic approaches are recommended for identifying research gaps in the toxicology of naphthalene carboxamides?
- Methodological Answer : Use Boolean search strings in databases (e.g., "Naphthalenes/toxicity"[MeSH] AND "carboxamide/pharmacokinetics") with date filters (2003–present). Grey literature (TSCATS, dissertations) and regulatory documents (ATSDR) should be included. Annotate conflicting results using SWOT analysis and prioritize in vivo corroboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
